molecular formula C24H30O9 B1254823 3-hydroxy-17-oxoestra-1,3,5(10)-trien-2-yl beta-D-glucopyranosiduronic acid

3-hydroxy-17-oxoestra-1,3,5(10)-trien-2-yl beta-D-glucopyranosiduronic acid

Cat. No. B1254823
M. Wt: 462.5 g/mol
InChI Key: DQNRWYSYNOPGQY-FKYASPJISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-hydroxyestrone 2-O-(beta-D-glucuronide) is a steroid glucosiduronic acid that is 2-hydroxyestrone having a single beta-D-glucuronic acid residue attached at position 2. It is a beta-D-glucosiduronic acid, a 17-oxo steroid, a steroid glucosiduronic acid and a 3-hydroxy steroid. It derives from a 2-hydroxyestrone. It is a conjugate acid of a 2-hydroxyestrone 2-O-(beta-D-glucuronide)(1-).

Scientific Research Applications

Crystal Structure Analysis

The compound's crystal structure has been studied, revealing the angle between the mean plane of the steroid's A ring and the glucuronide mean plane. This analysis is crucial for understanding the molecular configuration and interactions of the compound (Smales et al., 1997).

Synthesis Techniques

Improvements in synthesis techniques for related β-D-glucopyranosiduronic acids have been achieved, leading to higher yields and purer compounds. This advancement is significant for efficient production and research applications (Becker, 1965).

Identification in Biological Systems

The compound has been identified in avian urine, indicating its potential role or presence in biological systems, which could be relevant for physiological studies and drug metabolism research (Robinson et al., 1975).

Chemical Properties and Derivatives

Research has focused on the preparation of various derivatives of similar compounds, providing insights into their chemical properties and potential applications in pharmaceuticals and biochemical studies (Schneider, 1971).

Glycoside Research

Studies on different glycosides, including those structurally related to the compound , contribute to understanding glycosylation processes and their significance in drug development and biochemical research (Gu et al., 2007).

properties

Product Name

3-hydroxy-17-oxoestra-1,3,5(10)-trien-2-yl beta-D-glucopyranosiduronic acid

Molecular Formula

C24H30O9

Molecular Weight

462.5 g/mol

IUPAC Name

(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[[(8R,9S,13S,14S)-3-hydroxy-13-methyl-17-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-2-yl]oxy]oxane-2-carboxylic acid

InChI

InChI=1S/C24H30O9/c1-24-7-6-11-12(14(24)4-5-17(24)26)3-2-10-8-15(25)16(9-13(10)11)32-23-20(29)18(27)19(28)21(33-23)22(30)31/h8-9,11-12,14,18-21,23,25,27-29H,2-7H2,1H3,(H,30,31)/t11-,12+,14-,18-,19-,20+,21-,23+,24-/m0/s1

InChI Key

DQNRWYSYNOPGQY-FKYASPJISA-N

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)CCC4=CC(=C(C=C34)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O)O

Canonical SMILES

CC12CCC3C(C1CCC2=O)CCC4=CC(=C(C=C34)OC5C(C(C(C(O5)C(=O)O)O)O)O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-hydroxy-17-oxoestra-1,3,5(10)-trien-2-yl beta-D-glucopyranosiduronic acid
Reactant of Route 2
3-hydroxy-17-oxoestra-1,3,5(10)-trien-2-yl beta-D-glucopyranosiduronic acid
Reactant of Route 3
3-hydroxy-17-oxoestra-1,3,5(10)-trien-2-yl beta-D-glucopyranosiduronic acid
Reactant of Route 4
3-hydroxy-17-oxoestra-1,3,5(10)-trien-2-yl beta-D-glucopyranosiduronic acid
Reactant of Route 5
3-hydroxy-17-oxoestra-1,3,5(10)-trien-2-yl beta-D-glucopyranosiduronic acid
Reactant of Route 6
3-hydroxy-17-oxoestra-1,3,5(10)-trien-2-yl beta-D-glucopyranosiduronic acid

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